molecular formula C15H21ClN2O B5186179 [4-(Butan-2-yl)piperazin-1-yl](3-chlorophenyl)methanone

[4-(Butan-2-yl)piperazin-1-yl](3-chlorophenyl)methanone

Cat. No.: B5186179
M. Wt: 280.79 g/mol
InChI Key: OJCGXJFLBNZNNN-UHFFFAOYSA-N
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Description

4-(Butan-2-yl)piperazin-1-ylmethanone is a chemical compound with the molecular formula C15H21ClN2O It is known for its unique structure, which includes a piperazine ring substituted with a butan-2-yl group and a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yl)piperazin-1-ylmethanone typically involves the reaction of 3-chlorobenzoyl chloride with 4-(butan-2-yl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-(Butan-2-yl)piperazin-1-ylmethanone can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(Butan-2-yl)piperazin-1-ylmethanone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promising activity against certain bacterial and fungal strains, making it a candidate for further investigation in the development of new antimicrobial agents.

Medicine

In the field of medicine, 4-(Butan-2-yl)piperazin-1-ylmethanone is explored for its potential therapeutic applications. It is being investigated for its role in modulating certain biological pathways, which could lead to the development of new drugs for various diseases.

Industry

Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Butan-2-yl)piperazin-1-ylmethanone
  • 4-(Butan-2-yl)piperazin-1-ylmethanone
  • 4-(Butan-2-yl)piperazin-1-ylmethanone

Uniqueness

Compared to its similar compounds, 4-(Butan-2-yl)piperazin-1-ylmethanone is unique due to the presence of the chlorine atom in the phenyl ring. This chlorine atom can influence the compound’s reactivity and biological activity, making it distinct from its analogs. The specific substitution pattern also affects its physicochemical properties, which can be leveraged in various applications.

Properties

IUPAC Name

(4-butan-2-ylpiperazin-1-yl)-(3-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-3-12(2)17-7-9-18(10-8-17)15(19)13-5-4-6-14(16)11-13/h4-6,11-12H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCGXJFLBNZNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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